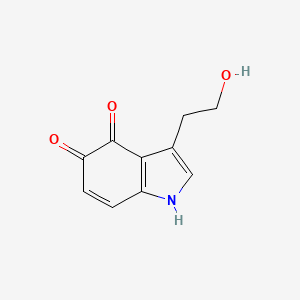
3-(2-Hydroxyethyl)-1H-indole-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-1H-indole-4,5-dione is an organic compound with the molecular formula C10H9NO3 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione typically involves the functionalization of indole derivatives. One common method is the oxidation of 3-(2-Hydroxyethyl)indole using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-1H-indole-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-1H-indole-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethyl)indole: A precursor in the synthesis of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione.
4-Hydroxy-2-quinolones: Compounds with similar structural features and potential biological activities.
Benzofuran derivatives: Compounds with a similar bicyclic structure and diverse pharmacological properties.
Uniqueness
This compound is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
127869-63-0 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1H-indole-4,5-dione |
InChI |
InChI=1S/C10H9NO3/c12-4-3-6-5-11-7-1-2-8(13)10(14)9(6)7/h1-2,5,11-12H,3-4H2 |
Clé InChI |
AOTOCXAVPLNVNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C(=O)C2=C1NC=C2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


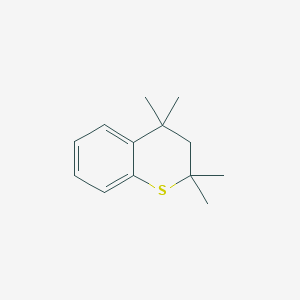

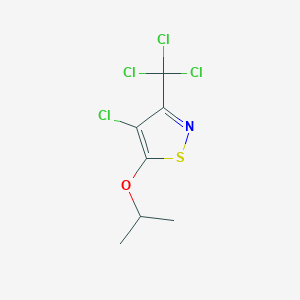
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
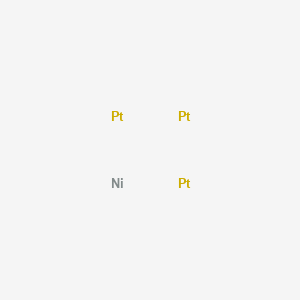
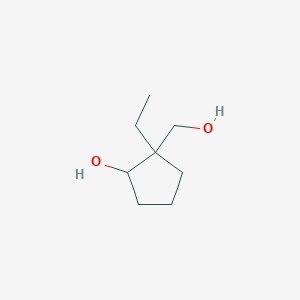
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

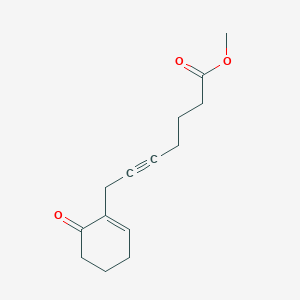

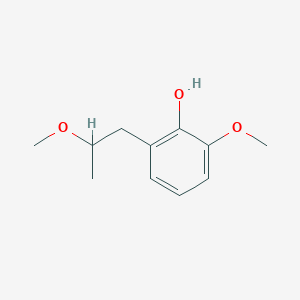
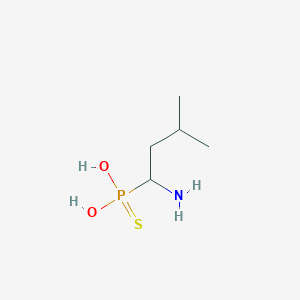
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
